Methyl 3-amino-4,5-dichlorobenzoate
Description
Methyl 3-amino-4,5-dichlorobenzoate (C₈H₆Cl₂NO₂) is a substituted benzoate ester featuring an amino group at the 3-position and chlorine atoms at the 4- and 5-positions of the aromatic ring. For instance, related halogenated benzoates, such as methyl 3-bromo-4,5-dichlorobenzoate, are utilized as intermediates in drug synthesis , while 3,5-dichlorobenzoic acid derivatives serve as certified reference materials in analytical workflows . The amino group in this compound may enhance reactivity in nucleophilic substitution or coupling reactions, differentiating it from purely halogenated analogs.
Properties
IUPAC Name |
methyl 3-amino-4,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEQHZXRVKQYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250663-38-7 | |
| Record name | Methyl 3-amino-4,5-dichlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4,5-dichlorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-amino-4,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or chlorine can be used for electrophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
Methyl 3-amino-4,5-dichlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-4,5-dichlorobenzoate involves its interaction with specific molecular targets. The amino and dichloro groups on the benzene ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and applicative differences between methyl 3-amino-4,5-dichlorobenzoate and its analogs:
| Compound | Molecular Formula | Substituents | CAS Number | Applications | Key Properties |
|---|---|---|---|---|---|
| This compound | C₈H₆Cl₂NO₂ | -NH₂ (3), -Cl (4,5), -COOCH₃ | Not explicitly provided | Likely pharmaceutical/agrochemical intermediate | Amino group enhances reactivity |
| Methyl 3-bromo-4,5-dichlorobenzoate | C₈H₅BrCl₂O₂ | -Br (3), -Cl (4,5), -COOCH₃ | 1160574-77-5 | Medical intermediate | Bromine adds steric bulk |
| Methyl-3,5-dichlorobenzoate | C₈H₆Cl₂O₂ | -Cl (3,5), -COOCH₃ | Catalog# S-1345-MEO | Analytical standard (SPEX CertiPrep) | High purity (1,000 µg/mL in MTBE) |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | -Cl (3,5), -COOH | Catalog# 552-S | Analytical standard | Acidic functionality for derivatization |
Structural and Functional Analysis:
- This contrasts with methyl 3-bromo-4,5-dichlorobenzoate, where bromine facilitates halogen-metal exchange or Suzuki-Miyaura coupling . Chlorine vs. Bromine: Chlorine substituents enhance electronegativity and stability, while bromine increases molecular weight and polarizability, affecting solubility and reaction kinetics.
- Applications: Pharmaceutical Intermediates: The brominated analog (CAS 1160574-77-5) is explicitly used in drug synthesis, suggesting that this compound may similarly serve in constructing bioactive molecules .
- Physicochemical Properties: Solubility: this compound likely has moderate solubility in organic solvents (e.g., methyl tert-butyl ether, MTBE) akin to its analogs . Stability: Chlorine and amino groups may confer stability under refrigeration, as seen in the storage recommendations for methyl 3-bromo-4,5-dichlorobenzoate .
Research Findings:
- Synthetic Utility: demonstrates that methyl 3-aminobenzoate derivatives participate in multi-step syntheses involving triazine cores, suggesting that this compound could be a precursor in agrochemicals (e.g., sulfonylurea herbicides) .
Biological Activity
Methyl 3-amino-4,5-dichlorobenzoate (MADC) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MADC is characterized by the presence of both an amino group and dichloro substituents on a benzoate framework. This unique structure contributes to its reactivity and biological activity.
| Property | Description |
|---|---|
| Chemical Formula | CHClN O |
| Molecular Weight | 232.08 g/mol |
| Functional Groups | Amino group, ester group, dichloro groups |
The biological activity of MADC is primarily attributed to its interaction with various molecular targets within biological systems. The amino group can participate in nucleophilic substitution reactions, while the dichloro groups may enhance its binding affinity to specific enzymes or receptors. This dual functionality allows MADC to potentially inhibit or activate various biochemical pathways.
Antimicrobial Activity
Research indicates that MADC exhibits antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For example, a study demonstrated that derivatives of chlorobenzoates could effectively inhibit the growth of pathogens such as Achromobacter xylosoxidans and Burkholderia cepacia . These findings suggest that MADC may possess similar antimicrobial efficacy.
Anticancer Properties
MADC has also been investigated for its anticancer potential. A study focused on related compounds found that certain derivatives displayed selective cytotoxicity against cancer cell lines. The presence of the amino group and halogen substituents was hypothesized to contribute to this activity by enhancing cellular uptake and modulating apoptotic pathways .
Case Studies
-
Antimicrobial Efficacy Against Achromobacter xylosoxidans
A study evaluated the inhibitory effects of various dichlorobenzoate derivatives on A. xylosoxidans. Results indicated that compounds with structural similarities to MADC significantly reduced bacterial growth, suggesting potential applications in treating infections caused by resistant strains . -
Cytotoxicity in Cancer Cell Lines
Research involving structurally related compounds revealed that MADC-like derivatives induced apoptosis in human cancer cell lines through caspase activation pathways. The study emphasized the importance of structural modifications in enhancing cytotoxic effects .
Research Findings Summary
The following table summarizes key findings from various studies on MADC and related compounds:
| Study | Focus Area | Key Findings |
|---|---|---|
| Study on A. xylosoxidans | Antimicrobial Activity | Inhibition of bacterial growth by dichlorobenzoates |
| Cytotoxicity Study | Anticancer Properties | Induction of apoptosis in cancer cell lines |
| Mechanistic Study | Enzyme Interaction | Binding affinity influenced by amino and chloro groups |
Q & A
Q. (Advanced)
- Multi-Technique Validation : Combine NMR, FT-IR, and X-ray crystallography to confirm substituent positions .
- Synthesis Reproducibility : Test variables like solvent purity or anhydrous conditions, which may alter crystallinity and m.p. ranges .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies .
What methodologies are employed to optimize the reaction conditions for high-yield synthesis of this compound under mild conditions?
Q. (Advanced)
- Catalyst Screening : Replace DIPEA with milder bases (e.g., K₂CO₃) to reduce side reactions .
- Solvent Optimization : Test low-boiling solvents (e.g., THF) to enable room-temperature reactions.
- Microwave-Assisted Synthesis : Shorten reaction times while maintaining yields >60% .
Post-reaction workup with gradient MPLC (30–35 cm³/min flow rate) enhances purity without compromising yield .
How should researchers quantify this compound in complex matrices during pharmacological studies?
Q. (Basic)
- HPLC-UV/Vis : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) and calibration curves (1–100 µg/mL) .
- Reference Standards : Employ certified solutions (e.g., 1,000 µg/mL in methyl tert-butyl ether) for spike-recovery validation .
- Sample Preparation : Liquid-liquid extraction (ethyl acetate) followed by centrifugation reduces matrix interference .
What advanced derivatization approaches enable structure-activity relationship studies of this compound in agrochemical research?
Q. (Advanced)
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for salt formation or conjugation with amines .
- Triazine Coupling : React the amino group with trichlorotriazine derivatives to introduce heterocyclic moieties (e.g., phenoxy-triazines) .
- Halogen Exchange : Replace chlorine atoms with fluorine via Ullmann-type reactions to modulate bioactivity .
Biological testing against plant pathogens or herbicidal targets can then correlate structural modifications with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
